1,2-Dibromo-1-chloro-1-fluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-1-chloro-1-fluoroethane is an organohalogen compound with the molecular formula C2H2Br2ClF. It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of multiple halogen atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1-chloro-1-fluoroethane can be synthesized through the halogenation of ethylene derivatives. One common method involves the addition of bromine and chlorine to fluoroethylene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective addition of halogens.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. Ethylene is reacted with bromine and chlorine gases in the presence of a catalyst. The reaction is conducted in a closed system to prevent the release of toxic halogen gases. The product is then purified through distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-1-chloro-1-fluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted ethane derivatives with different functional groups.
Elimination Reactions: Alkenes such as fluoroethylene or chloroethylene are formed.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound are produced.
Scientific Research Applications
1,2-Dibromo-1-chloro-1-fluoroethane has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-1-chloro-1-fluoroethane involves its reactivity with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive, allowing it to participate in various chemical reactions. The compound can interact with biological molecules, potentially affecting cellular processes and pathways. Its exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and proteins in biological systems.
Comparison with Similar Compounds
1,2-Dibromo-1-fluoroethane: Similar in structure but lacks the chlorine atom.
1,2-Dibromo-1,1,1-trifluoroethane: Contains additional fluorine atoms, making it more fluorinated.
1,2-Dibromo-1-chloroethane: Lacks the fluorine atom, making it less reactive in certain reactions.
Uniqueness: 1,2-Dibromo-1-chloro-1-fluoroethane is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications where specific halogenation patterns are required.
Properties
IUPAC Name |
1,2-dibromo-1-chloro-1-fluoroethane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJBBYSXFXRKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371394 |
Source
|
Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-69-7 |
Source
|
Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.